molecular formula C12H17NO B13100706 (2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine

Cat. No.: B13100706
M. Wt: 191.27 g/mol
InChI Key: YZLOXIFTFMBAMH-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine is a structurally complex aromatic amine characterized by a cyclopropyl substituent at the 2-position and a methoxymethyl group at the 5-position of the phenyl ring. The cyclopropyl and methoxymethyl moieties are critical for modulating lipophilicity, metabolic stability, and receptor-binding affinity, as observed in related compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[2-cyclopropyl-5-(methoxymethyl)phenyl]methanamine

InChI

InChI=1S/C12H17NO/c1-14-8-9-2-5-12(10-3-4-10)11(6-9)7-13/h2,5-6,10H,3-4,7-8,13H2,1H3

InChI Key

YZLOXIFTFMBAMH-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)C2CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropyl-5-(methoxymethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

The following table compares (2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine with key analogs from the evidence, focusing on structural features and inferred pharmacological properties:

Compound Name Key Structural Features Pharmacological Role Binding Affinity/Activity Notes
This compound Cyclopropyl (C2), methoxymethyl (C5), methanamine Hypothesized MCHR1 antagonist Likely high lipophilicity; metabolic stability inferred from cyclopropyl group
(±)-SNAP-7941 3,4-Difluorophenyl, methoxymethyl, piperidinyl MCHR1 antagonist IC₅₀ = 1.2 nM (rat MCHR1)
(+)-FE@SNAP Fluoroethylated SNAP derivative MCHR1 antagonist Enhanced receptor occupancy due to fluorine substitution
(2,4,6-Trimethoxyphenyl)methanamine Trimethoxy substituents Research chemical No direct receptor data; high hazard profile (H302, H315, H318, H335)

Key Observations :

  • Cyclopropyl vs. Fluorophenyl Groups : The cyclopropyl group in the target compound may confer metabolic stability compared to fluorophenyl groups in SNAP derivatives, which are prone to oxidative metabolism .
  • Methoxymethyl vs.
  • Safety Profile : Unlike (2,4,6-Trimethoxyphenyl)methanamine, which has acute toxicity hazards (e.g., skin/eye irritation), the target compound’s cyclopropyl and methoxymethyl groups may reduce reactivity and toxicity .

Biological Activity

(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine is a novel compound characterized by its unique structural features, which include a cyclopropyl group and a methoxymethyl substituent on a phenyl ring. This compound belongs to the class of amines and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural uniqueness of this compound contributes to its biological activity. The cyclopropyl group can influence steric and electronic properties, while the methoxymethyl group may enhance solubility and bioavailability. These features are critical for the compound's interaction with biological targets.

Structural Feature Description
Cyclopropyl GroupProvides steric hindrance and unique electronic properties.
Methoxymethyl GroupEnhances solubility and potential bioavailability.

Understanding the mechanisms through which this compound exerts its biological effects is essential for evaluating its therapeutic potential. Interaction studies have shown that this compound may influence various biological pathways:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other amine-based compounds.
  • Cellular Uptake : The methoxymethyl group could facilitate cellular uptake, enhancing its efficacy in target tissues.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Properties : Preliminary studies indicate that this compound may possess analgesic effects, making it a candidate for pain management therapies.
  • Neuroprotective Effects : There is evidence that related compounds can protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Pain Relief : A study published in the Journal of Medicinal Chemistry explored the analgesic properties of cyclopropyl-substituted amines, showing significant pain relief in animal models.
  • Neuroprotection Research : Another study highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease, suggesting that modifications to the phenyl ring can enhance protective effects against neurotoxicity .
  • Anti-inflammatory Activity : Research demonstrated that compounds with methoxymethyl groups exhibited reduced inflammation markers in vitro, indicating potential for further development as anti-inflammatory agents .

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